molecular formula C24H15F3N4O2 B2465358 2-(p-tolyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one CAS No. 1291840-49-7

2-(p-tolyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Cat. No. B2465358
CAS RN: 1291840-49-7
M. Wt: 448.405
InChI Key: DQECKNNLCOFCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(p-tolyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C24H15F3N4O2 and its molecular weight is 448.405. The purity is usually 95%.
BenchChem offers high-quality 2-(p-tolyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(p-tolyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of phthalazin-1(2H)-one, including structures related to the specified compound, have been synthesized to study their antimicrobial activity. For instance, compounds have been synthesized with the aim of investigating their activity against microbial strains, demonstrating moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav et al., 2017). Similarly, other studies focused on synthesizing derivatives for evaluating their antimicrobial potentials, showing that certain compounds exhibit antimicrobial activity against various bacteria and fungi strains (Sridhara et al., 2010).

Anticancer Activity

A noteworthy application of phthalazin-1(2H)-one derivatives includes their potential anti-proliferative activity. A study reported the synthesis and biological evaluation of two novel series of 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives, revealing significant and selective anti-proliferative activity against liver and breast cancer cell lines, without harming normal fibroblasts. The study emphasized their potential as candidates for further anticancer and antitumor studies (Hekal et al., 2020).

Synthesis and Structural Analysis

The synthesis of phthalazin-1(2H)-one derivatives and their structural characterizations play a crucial role in understanding their potential applications. Studies have developed methods for the synthesis of various derivatives, providing insights into their chemical properties and potential utility in developing pharmaceutical agents (Mahmoud et al., 2012).

Ligand Efficiency and Catalysis

In the realm of catalysis, derivatives of phthalazin-1(2H)-one have been explored for their efficiency as ligands in palladium(II) complexes, proving to be high-turnover-number catalysts for C-C cross-coupling reactions under Green Chemistry conditions. This highlights their potential in facilitating environmentally friendly chemical processes (Bumagin et al., 2018).

properties

IUPAC Name

2-(4-methylphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F3N4O2/c1-14-6-12-17(13-7-14)31-23(32)19-5-3-2-4-18(19)20(29-31)22-28-21(30-33-22)15-8-10-16(11-9-15)24(25,26)27/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQECKNNLCOFCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.